molecular formula C7H4BrF5N2 B2411291 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine CAS No. 2416229-93-9

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Cat. No.: B2411291
CAS No.: 2416229-93-9
M. Wt: 291.019
InChI Key: SCSJMDVMRHZZMX-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is a chemical compound with the CAS Number: 2416229-93-9 . It has a molecular weight of 291.02 . The IUPAC name for this compound is 5-bromo-3-(perfluoroethyl)pyridin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF5N2/c8-3-1-4(5(14)15-2-3)6(9,10)7(11,12)13/h1-2H,(H2,14,15) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 102-104 . It is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Derivatives and Biological Activities

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and for various biological activities, including anti-thrombolytic and biofilm inhibition properties. Some derivatives have shown significant activities against human blood clot formation and bacterial strains like Escherichia coli (Ahmad et al., 2017).

Chemical Transformations and Amination

The compound is involved in selective amination reactions, demonstrated by the transformation of 5-bromo-2-chloropyridine to 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003). This indicates its utility in producing specific aminated pyridine derivatives.

Antitumor Properties

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for antitumor properties. Certain derivatives displayed considerable in vitro antitumor properties against a variety of human tumor cell lines, including breast cancer (Girgis, Hosni, & Barsoum, 2006).

Spectroscopic and Optical Studies

Spectroscopic characterization and density functional theory (DFT) studies of derivatives have been conducted. These studies include molecular electrostatic potential and dipole measurements, important for understanding the electronic properties of the molecules (Vural & Kara, 2017).

Synthesis of Functionalized Derivatives

The compound is used in the synthesis of highly functionalized derivatives, such as aminoalkyl-2-(trifluoromethyl)-1H-pyrroles, which have potential applications in various fields including organic synthesis and drug discovery (Zanatta et al., 2021).

Fluorinated Heterocyclic Scaffold Synthesis

It serves as a precursor in the synthesis of fluorinated heterocyclic scaffolds, which are attractive due to their potential applications in pharmaceuticals and agrochemicals (Revanna et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5N2/c8-3-1-4(5(14)15-2-3)6(9,10)7(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJMDVMRHZZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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